1-Bromo-2-[(4-methylphenoxy)methyl]benzene
Description
1-Bromo-2-[(4-methylphenoxy)methyl]benzene is a brominated aromatic compound featuring a (4-methylphenoxy)methyl substituent at the ortho position relative to the bromine atom. This structure confers unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for heterocyclic compounds.
Properties
IUPAC Name |
1-bromo-2-[(4-methylphenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWZEVVMPNLUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279106 | |
| Record name | 1-bromo-2-[(4-methylphenoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6279-34-1 | |
| Record name | NSC11286 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-2-[(4-methylphenoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The phenol oxygen attacks the electrophilic benzyl carbon in an SN2 mechanism, facilitated by deprotonation via a base (e.g., K2CO3). The reaction proceeds in polar aprotic solvents such as DMF or acetonitrile at elevated temperatures (70–80°C).
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Starting materials : 2-Bromo-benzyl chloride (1.0 eq), 4-methylphenol (1.5 eq), K2CO3 (2.0 eq).
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Solvent : DMF (10 mL/g substrate).
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Conditions : 80°C, 12–16 hours under N2.
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Workup : Dilution with H2O, extraction with DCM, drying (MgSO4), and solvent evaporation.
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Yield : ~85% (estimated from analogous reactions).
Challenges and Optimizations
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Side reactions : Competing elimination or over-alkylation. Excess phenol and controlled temperature mitigate this.
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Solvent selection : DMF enhances nucleophilicity but requires thorough removal during purification.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction enables ether synthesis between 2-bromo-benzyl alcohol and 4-methylphenol under mild conditions.
Reaction Setup
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Reagents : DIAD (1.5 eq), TPP (1.5 eq), 2-bromo-benzyl alcohol (1.0 eq), 4-methylphenol (1.2 eq).
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Solvent : THF (15 mL/g substrate).
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Dissolve 2-bromo-benzyl alcohol and 4-methylphenol in THF.
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Add TPP and DIAD dropwise at 0°C.
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Stir at room temperature, concentrate, and purify via column chromatography (PE/EA = 10:1).
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Yield : 78–82% (reported for analogous structures).
Advantages Over Substitution
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Superior stereochemical control.
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Avoids harsh bases, suitable for acid-sensitive substrates.
Friedel-Crafts Alkylation with Directed Bromination
While less common, this two-step approach involves attaching the 4-methylphenoxymethyl group via Friedel-Crafts alkylation followed by bromination.
Alkylation Step
Regioselective Bromination
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Reagent : Br2 (1.1 eq), FeBr3 (0.1 eq).
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Regioselectivity : The 4-methylphenoxymethyl group directs bromination to the ortho position (72% yield in analogous systems).
Comparative Analysis of Methods
| Method | Conditions | Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 80°C, K2CO3/DMF | ~85% | Scalable, minimal purification | Requires benzyl halide synthesis |
| Mitsunobu Reaction | RT, DIAD/TPP/THF | 78–82% | Stereospecific, mild conditions | High reagent cost |
| Friedel-Crafts/Bromination | AlCl3/DCM, Br2/FeBr3 | ~72% | Direct regiocontrol | Multi-step, moderate efficiency |
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[(4-methylphenoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as palladium acetate, are used along with bases like potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives, depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
1-Bromo-2-[(4-methylphenoxy)methyl]benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Pharmaceutical Research: It can be a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(4-methylphenoxy)methyl]benzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In coupling reactions, the compound participates in oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the final product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key differences and similarities between 1-bromo-2-[(4-methylphenoxy)methyl]benzene and related brominated benzene derivatives, focusing on substituent effects, reactivity, and applications.
Substituent Effects on Reactivity
Key Observations :
- Electronic Effects: Electron-donating groups like methylphenoxy may slightly deactivate the benzene ring toward electrophilic substitution, whereas electron-withdrawing groups (e.g., Cl in 1-bromo-2-(2-chloro-2-methylpropyl)benzene) enhance electrophilic reactivity .
Palladium-Catalyzed Coupling Reactions
- 1-Bromo-2-[(4-methylphenoxy)methyl]benzene: Likely participates in Suzuki-Miyaura or Heck couplings, though steric hindrance may necessitate optimized conditions (e.g., bulky ligands or elevated temperatures) .
- 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene: Methoxy and benzyloxy substituents enable regioselective functionalization, contrasting with the methylphenoxy group’s steric limitations .
Cyclization Reactions
- Intramolecular Heck reactions of 1-bromo-2-[(2-vinylaryloxy)methyl]benzene derivatives predominantly yield eight-membered dibenzoxocines via 8-endo-trig cyclization under Pd(OAc)₂ catalysis . In contrast, 1-bromo-2-(2-phenyl-3-butenyl)benzene undergoes anionic rearrangements to form indane derivatives, highlighting the critical role of substituent flexibility in cyclization pathways .
Physical and Spectroscopic Properties
Biological Activity
1-Bromo-2-[(4-methylphenoxy)methyl]benzene is an organic compound with the molecular formula C15H15BrO. This compound has garnered attention in medicinal chemistry and biological research due to its unique structural properties, which may contribute to various biological activities. The following sections explore its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-Bromo-2-[(4-methylphenoxy)methyl]benzene features a brominated benzene ring linked to a 4-methylphenoxy group via a methylene bridge. This configuration is significant for its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of 1-Bromo-2-[(4-methylphenoxy)methyl]benzene can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that brominated compounds often exhibit antimicrobial properties. A study assessing various brominated benzene derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that 1-Bromo-2-[(4-methylphenoxy)methyl]benzene may also possess similar properties.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 1-Bromo-2-[(4-methylphenoxy)methyl]benzene | TBD | Antibacterial |
2. Cytotoxicity
Cytotoxicity assessments using human cancer cell lines have shown that certain brominated compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to cell death. Further studies are needed to establish the specific IC50 values for this compound against various cancer cell lines.
The proposed mechanism of action for 1-Bromo-2-[(4-methylphenoxy)methyl]benzene involves several pathways:
- Nucleophilic Substitution : The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon bonds.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, potentially leading to decreased proliferation of target cells.
Case Studies
Several studies have investigated the biological effects of structurally similar compounds, providing insights into the potential applications of 1-Bromo-2-[(4-methylphenoxy)methyl]benzene:
- Anticancer Studies : A study on related brominated phenyl compounds indicated promising results in inhibiting tumor growth in vivo. These findings suggest that further exploration of 1-Bromo-2-[(4-methylphenoxy)methyl]benzene could yield valuable data on its anticancer potential.
- Antimicrobial Efficacy : Comparative studies on various brominated derivatives revealed that modifications in the phenyl ring significantly influenced antimicrobial potency. This highlights the importance of structural variations in determining biological activity.
Q & A
Basic: What are the recommended synthetic routes for preparing 1-Bromo-2-[(4-methylphenoxy)methyl]benzene, and what factors influence reaction efficiency?
Answer:
The synthesis typically involves bromination of a pre-functionalized benzene derivative. A common approach is the electrophilic substitution of 2-[(4-methylphenoxy)methyl]benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or a Lewis acid catalyst (e.g., FeBr₃) to enhance regioselectivity . Reaction efficiency depends on:
- Steric effects : The bulky (4-methylphenoxy)methyl group may hinder bromination at adjacent positions, favoring para-substitution.
- Solvent polarity : Non-polar solvents (e.g., CCl₄) stabilize radical intermediates, improving yields.
- Temperature control : Excess heat can lead to di-bromination or side reactions.
Characterization via and is critical to confirm regiochemistry, with the bromine atom causing distinct deshielding in aromatic protons .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of 1-Bromo-2-[(4-methylphenoxy)methyl]benzene?
Answer:
Single-crystal X-ray diffraction (SCXRD) is pivotal for determining bond angles, torsional strains, and intermolecular interactions. Key steps include:
- Crystal growth : Slow evaporation of a saturated solution in dichloromethane/hexane at 4°C to obtain high-quality crystals.
- Data collection : Use a synchrotron source for high-resolution data, especially given the heavy bromine atom.
- Refinement with SHELXL : The program’s robust handling of anisotropic displacement parameters and twin refinement is critical for structures with potential disorder in the (4-methylphenoxy)methyl group .
For example, highlights how stacking interactions in similar brominated ethers are resolved via SHELX refinement, revealing head-to-head molecular packing .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions addressed?
Answer:
- NMR Spectroscopy : identifies substituent positions via coupling patterns (e.g., the -OCH₂- group shows a singlet at δ 4.5–5.0 ppm). Discrepancies in chemical shifts between studies may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration.
- Mass Spectrometry (HRMS) : Confirms molecular weight (MW = 291.15 g/mol) and detects isotopic patterns (Br’s 1:1 ratio).
- IR Spectroscopy : Verifies ether (C-O-C stretch at ~1250 cm⁻¹) and aromatic C-Br (550–600 cm⁻¹).
Contradictions are resolved by standardizing solvents and referencing against PubChem’s computed spectral data .
Advanced: How do electronic effects of substituents influence the reactivity of 1-Bromo-2-[(4-methylphenoxy)methyl]benzene in cross-coupling reactions?
Answer:
The (4-methylphenoxy)methyl group is electron-donating via resonance, activating the benzene ring toward electrophilic substitution but deactivating it toward nucleophilic aromatic substitution. In Suzuki-Miyaura couplings:
- Bromine as a leaving group : Reacts with arylboronic acids under Pd(0) catalysis.
- Steric hindrance : The methylphenoxy group may slow transmetallation, requiring bulky ligands (e.g., SPhos) to enhance efficiency .
Contradictory yields in literature often stem from variations in catalyst loading (1–5 mol%) or base (K₂CO₃ vs. Cs₂CO₃), which alter reaction kinetics .
Basic: What in vitro models are suitable for evaluating the biological activity of this compound?
Answer:
- Antimicrobial assays : Broth microdilution (CLSI guidelines) to determine MIC against Staphylococcus aureus or Candida albicans. ’s antifungal data on similar brominated compounds (e.g., 30 µM biofilm inhibition) provide a methodological benchmark .
- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values. Mitigate cytotoxicity by modifying substituents (e.g., replacing Br with less reactive halogens) .
Advanced: How can computational methods resolve discrepancies in regioselectivity predictions for derivatization reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict electrophilic attack sites. For example:
- Electrophilic substitution : The bromine atom directs incoming electrophiles to the meta position relative to itself, while the (4-methylphenoxy)methyl group directs ortho/para.
- Contradictions : Conflicting experimental vs. computational results (e.g., para vs. meta nitration) are reconciled by incorporating solvent effects (PCM model) and steric parameters in simulations .
Basic: What are the storage and handling protocols to ensure compound stability?
Answer:
- Storage : In amber vials under argon at –20°C to prevent photodegradation and moisture absorption.
- Handling : Use gloveboxes for air-sensitive reactions (e.g., Grignard couplings), as the bromine atom can hydrolyze in humid conditions .
Advanced: How does crystal packing influence the physicochemical properties of this compound?
Answer:
SCXRD data reveal that van der Waals interactions between bromine and adjacent methyl groups stabilize the crystal lattice, increasing melting point (mp ~120–125°C). π-Stacking of aromatic rings (3.5–4.0 Å spacing) enhances thermal stability but may reduce solubility in polar solvents. These insights guide co-crystallization strategies for improved bioavailability .
Basic: What chromatographic methods optimize purification of this compound?
Answer:
- Flash chromatography : Use silica gel with hexane/ethyl acetate (8:2) to separate brominated byproducts.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve diastereomers if chiral centers are introduced during synthesis .
Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C) aid in metabolic pathway tracing?
Answer:
Incorporating at the methylphenoxy group enables tracking via or mass spectrometry in metabolic studies. For example, ’s fluorinated analogs demonstrate how isotopic labels elucidate degradation pathways in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
